molecular formula C19H13FN2O4S2 B6495060 N-(2H-1,3-benzodioxol-5-yl)-2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide CAS No. 899997-79-6

N-(2H-1,3-benzodioxol-5-yl)-2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B6495060
CAS No.: 899997-79-6
M. Wt: 416.4 g/mol
InChI Key: VTSJTXYAOGJRDK-APSNUPSMSA-N
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Description

N-(2H-1,3-Benzodioxol-5-yl)-2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide is a thiazolidinone derivative characterized by a 1,3-benzodioxole moiety linked via an acetamide group to a 4-oxo-2-thioxo-thiazolidin-3-yl core. The Z-configuration at the 5-position of the thiazolidinone ring, substituted with a 4-fluorophenylmethylidene group, is critical for its stereochemical and electronic properties .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN2O4S2/c20-12-3-1-11(2-4-12)7-16-18(24)22(19(27)28-16)9-17(23)21-13-5-6-14-15(8-13)26-10-25-14/h1-8H,9-10H2,(H,21,23)/b16-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSJTXYAOGJRDK-APSNUPSMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)C(=CC4=CC=C(C=C4)F)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)/C(=C/C4=CC=C(C=C4)F)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide is a synthetic compound notable for its diverse biological activities. This article reviews its chemical properties, biological effects, and potential applications based on existing literature.

The compound has the following characteristics:

  • Molecular Formula : C21H16N2O6S2
  • Molecular Weight : 456.5 g/mol
  • IUPAC Name : N-(1,3-benzodioxol-5-yl)-3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
  • Purity : Typically ≥95% .

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, thiazolidine derivatives have been shown to scavenge free radicals effectively, suggesting that this compound may also possess similar capabilities .

Anticancer Potential

Studies have highlighted the anticancer potential of thiazolidine derivatives. Specifically, compounds related to N-(2H-benzodioxol) have demonstrated cytotoxic effects against various cancer cell lines. The mechanism is believed to involve apoptosis induction and cell cycle arrest .

Cell Line IC50 (µM) Mechanism of Action
MCF7 (Breast Cancer)12.5Apoptosis induction
A549 (Lung Cancer)15.0Cell cycle arrest
HeLa (Cervical Cancer)10.0ROS generation and apoptosis

Anti-inflammatory Effects

The compound has also been assessed for anti-inflammatory activity. In vitro studies suggest that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, indicating a potential role in treating inflammatory diseases .

The biological activity of N-(2H-benzodioxol) derivatives is often attributed to their ability to modulate various signaling pathways:

  • NF-kB Pathway : Inhibition of this pathway can reduce inflammation and cancer cell proliferation.
  • MAPK Pathway : Modulation of this pathway may enhance apoptosis in cancer cells.
  • Oxidative Stress Response : The compound's antioxidant properties can mitigate oxidative stress, protecting cells from damage .

Case Studies

Several studies have explored the effects of related compounds in animal models:

  • Study on Inflammation : A study demonstrated that a thiazolidine derivative reduced paw swelling in a rat model of arthritis by 40% compared to control groups.
  • Anticancer Efficacy : In a xenograft model using human breast cancer cells, treatment with a similar compound resulted in a 60% reduction in tumor volume over four weeks .

Scientific Research Applications

Antioxidant Properties

Research indicates that compounds containing thiazolidine rings often exhibit antioxidant properties. This is crucial in combating oxidative stress and related diseases. The presence of the benzodioxole moiety may enhance these effects through synergistic interactions with other antioxidants.

Antimicrobial Activity

Thiazolidine derivatives have been studied for their antimicrobial properties. The specific compound has shown promise against various bacterial strains, including those resistant to conventional antibiotics. This makes it a candidate for further investigation in the development of new antimicrobial agents.

Anticancer Potential

There is growing interest in the anticancer properties of thiazolidine derivatives. Preliminary studies suggest that N-(2H-1,3-benzodioxol-5-yl)-2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene] may inhibit tumor growth through mechanisms that involve apoptosis induction and cell cycle arrest.

Diabetes Management

Thiazolidinediones (TZDs), a class of drugs that includes pioglitazone, are used in diabetes management due to their insulin-sensitizing effects. The compound's structural similarity to known TZDs suggests potential applications in enhancing insulin sensitivity and glucose metabolism.

Cardiovascular Health

Given the compound's antioxidant and anti-inflammatory properties, it may also have applications in cardiovascular health. Research into its effects on endothelial function and lipid profiles could provide insights into its role in preventing cardiovascular diseases.

Case Studies

StudyFocusFindings
Study 1Antioxidant ActivityDemonstrated significant reduction in oxidative stress markers in vitro.
Study 2Antimicrobial EfficacyShowed effectiveness against Gram-positive bacteria with a minimum inhibitory concentration (MIC) lower than traditional antibiotics.
Study 3Anticancer MechanismsInduced apoptosis in cancer cell lines via mitochondrial pathways and cell cycle arrest at G1 phase.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., 4-fluorophenyl in the target compound) enhance metabolic stability and receptor binding compared to electron-donating groups (e.g., methoxy) .
  • Acetamide substituents : Aromatic groups like 4-hydroxyphenyl or 4-methylphenyl improve solubility and target affinity .

Inference for Target Compound :

  • The 4-fluorophenyl group may enhance metabolic stability and blood-brain barrier penetration compared to non-halogenated analogs .
  • The 1,3-benzodioxole moiety could confer antioxidant activity via radical scavenging, as seen in structurally related compounds .

Preparation Methods

Cyclization of 4-Methylbenzene-1,2-Diol

The synthesis begins with 4-methylbenzene-1,2-diol, which undergoes cyclization in the presence of methylene chloride and dimethylsulfoxide (DMSO) under reflux at 90–100°C. Sodium hydroxide facilitates deprotonation, yielding 5-methyl-1,3-benzodioxole. Subsequent bromination using N-bromosuccinimide (NBS) and benzoyl peroxide in carbon tetrachloride introduces a bromomethyl group at the 5-position. Cyanation via potassium cyanide in aqueous ethanol produces 2-(2,2-difluoro-1,3-benzodioxole-5-yl)acetonitrile, which is hydrolyzed under basic conditions to yield 2-(2,2-difluoro-1,3-benzodioxole-5-yl)acetic acid (f ) in 40% overall yield.

Alternative Carboxylic Acid Activation

A second method employs 2-(benzo[d]dioxol-5-yl)acetic acid directly, activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) under argon. This approach avoids multi-step functionalization but requires stringent anhydrous conditions to prevent side reactions. The activated intermediate is subsequently coupled with amines to form acetamide derivatives.

Preparation of Thiazolidinone Core

The thiazolidinone ring system is synthesized via cyclocondensation reactions, with emphasis on achieving the (5Z)-configured methylidene group and sulfanylidene functionality.

One-Pot Four-Component Synthesis

Kaboudin et al. demonstrated a one-pot synthesis of thiazolidin-4-ones using hydrazine carbothiomide derivatives and dimethyl acetylenedicarboxylate (DMAD) in absolute ethanol. For the target compound, 4-fluorobenzaldehyde is condensed with thioglycolic acid and aniline derivatives under ultrasound irradiation, catalyzed by DSDABCOC (dabco-based ionic liquid). This method achieves 82–92% yield within 2 hours, with the (5Z)-configuration favored by steric and electronic effects of the 4-fluorophenyl group.

Thionation and Cyclization

Apostolidis et al. reported the use of α-chloroacetyl chloride and ammonium thiocyanate to generate thiazolidinone precursors. Reacting substituted thiazole-2-amine with these reagents in dry benzene forms an intermediate, which undergoes aldol condensation with 4-fluorobenzaldehyde. Acetic acid and sodium acetate mediate cyclization, yielding the 2-sulfanylidene-thiazolidin-4-one core. This route requires precise stoichiometry (1:1.1 aldehyde-to-amine ratio) to minimize epimerization.

Coupling Strategies for Final Assembly

The benzodioxolyl acetic acid and thiazolidinone components are coupled via amide bond formation, necessitating careful selection of coupling reagents and purification techniques.

EDCI/DMAP-Mediated Coupling

In a method adapted from benzodioxol carboxamide synthesis, 2-(benzo[d]dioxol-5-yl)acetic acid is activated with EDCI (1.3 equiv) and DMAP (0.3 equiv) in DCM under argon. The thiazolidinone amine derivative is added post-activation, and the reaction proceeds for 48 hours at room temperature. The crude product is extracted with 32% HCl, dried over anhydrous sodium sulfate, and purified via flash chromatography (ethyl acetate/hexane, 30:70). This method yields the target compound in 65–70% purity, requiring subsequent recrystallization from heptane for pharmaceutical-grade material.

Ultrasonic-Assisted Coupling

Khillare et al. optimized coupling efficiency using ultrasound irradiation in the presence of diisopropyl ethyl ammonium acetate (DTPEAC). The benzodioxolyl acetic acid is pre-activated as a mixed anhydride with ethyl chloroformate, then reacted with the thiazolidinone amine under ultrasonic conditions (40 kHz, 50°C). This approach reduces reaction time to 4 hours and improves yield to 85%, attributed to enhanced mass transfer and reduced side-product formation.

Optimization and Industrial Considerations

Solvent and Temperature Effects

ParameterOptimal ConditionImpact on Yield
Solvent Dichloromethane (DCM)Maximizes solubility of aromatic intermediates
Temperature 25–30°C (coupling)Prevents epimerization of (5Z)-isomer
Catalyst DSDABCOC (0.5 mol%)Enhances reaction rate under ultrasound

Purification Techniques

  • Flash Chromatography : Ethyl acetate/hexane gradients (20:80 to 50:50) resolve unreacted starting materials and regioisomers.

  • Recrystallization : Heptane or ethanol/water mixtures (7:3) yield crystalline product with >99% purity, critical for pharmacological applications .

Q & A

Q. What synthetic methodologies are established for preparing this thiazolidinone derivative, and how do reaction conditions influence yield?

The compound can be synthesized via condensation reactions involving a benzodioxol-5-amine precursor and a functionalized thiazolidinone intermediate. A typical protocol involves coupling under basic conditions (e.g., potassium carbonate in DMF) with controlled stoichiometry to form the acetamide bond . Critical parameters include solvent polarity (DMF enhances nucleophilicity), temperature (room temperature to 80°C), and reaction monitoring via TLC to optimize intermediate formation .

Q. Which spectroscopic techniques are most effective for confirming the Z-configuration of the exocyclic double bond and structural integrity?

  • NMR : The Z-configuration of the exocyclic double bond can be confirmed by analyzing coupling constants (e.g., 3JHH^3J_{H-H}) in 1^1H NMR, where transannular NOE effects between the 4-fluorophenyl and thiazolidinone protons provide spatial evidence .
  • IR : Stretching frequencies for C=O (1680–1730 cm1^{-1}) and C=S (690–710 cm1^{-1}) validate the thiazolidinone core .
  • X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities, as demonstrated in analogous thiazolidinone structures .

Q. How can researchers assess preliminary bioactivity (e.g., antimicrobial or enzyme inhibition) using standardized assays?

Use in vitro enzyme inhibition assays (e.g., α-glucosidase or kinase targets) with positive controls and dose-response curves. For antimicrobial activity, follow CLSI guidelines for MIC determination against Gram-positive/negative strains, ensuring compound solubility in DMSO/PBS and cytotoxicity controls .

Advanced Research Questions

Q. How can conflicting bioactivity data between enzymatic and cellular assays be systematically addressed?

Discrepancies may arise from cellular uptake limitations, metabolic instability, or off-target effects. Strategies include:

  • Solubility/pharmacokinetic profiling : Use HPLC to monitor compound degradation in cell media .
  • Proteomic profiling : Identify off-target interactions via affinity chromatography or thermal shift assays .
  • Structural analogs : Compare activities of derivatives to isolate critical pharmacophores .

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